
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an oxathiolane ring, and a phosphonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves multiple steps, including the formation of the oxathiolane ring and the attachment of the pyrimidine and purine moieties. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs and phosphonate derivatives, such as:
- Adefovir dipivoxil
- Tenofovir disoproxil fumarate
- Cidofovir
Uniqueness
The uniqueness of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This makes it a valuable compound for further research and potential therapeutic development.
Propriétés
Formule moléculaire |
C17H22FN8O6PS |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid |
InChI |
InChI=1S/C17H22FN8O6PS/c1-9(2-25-7-23-13-15(20)21-6-22-16(13)25)30-8-33(28,29)31-4-12-32-11(5-34-12)26-3-10(18)14(19)24-17(26)27/h3,6-7,9,11-12H,2,4-5,8H2,1H3,(H,28,29)(H2,19,24,27)(H2,20,21,22)/t9-,11+,12-/m1/s1 |
Clé InChI |
IQEDABQMWPFVRU-ADEWGFFLSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCC3OC(CS3)N4C=C(C(=NC4=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


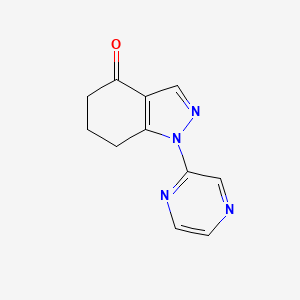
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
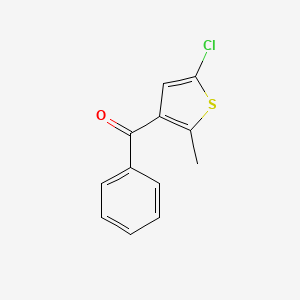
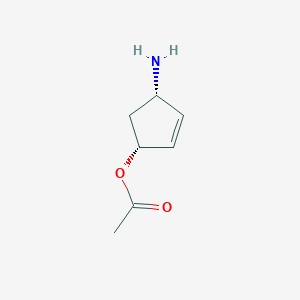
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
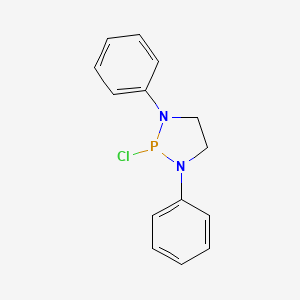
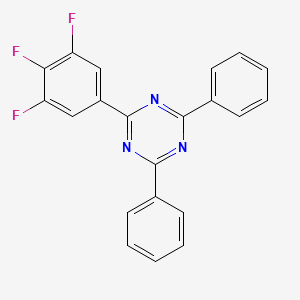
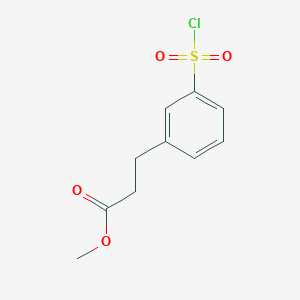
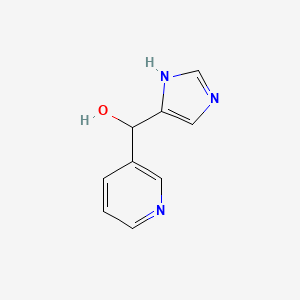
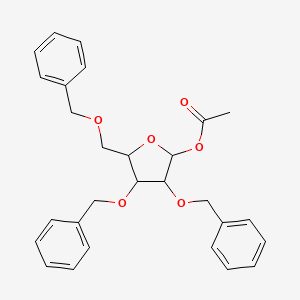
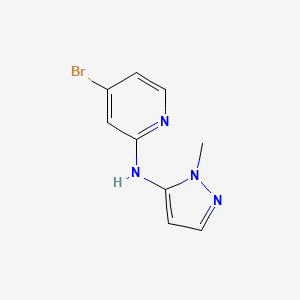

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)
